molecular formula C23H25N5O3S B453902 (E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 494219-44-2

(E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B453902
CAS No.: 494219-44-2
M. Wt: 451.5g/mol
InChI Key: NRORIPIGZQYLDK-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H25N5O3S and its molecular weight is 451.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Methyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential mTOR inhibitor . The compound’s interaction with mTOR (mammalian target of rapamycin) is significant as mTOR is involved in regulating cell growth, proliferation, and survival. The inhibition of mTOR by this compound suggests its potential use in cancer therapy.

Cellular Effects

The effects of methyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate on various types of cells and cellular processes have been studied extensively. It has been shown to inhibit the proliferation of multiple myeloma cells and induce apoptosis . This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The induction of apoptosis in multiple myeloma cells indicates its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of methyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with mTOR and other biomolecules. The compound binds to the active site of mTOR, inhibiting its kinase activity . This inhibition leads to the suppression of downstream signaling pathways that promote cell growth and proliferation. Additionally, the compound has been shown to induce changes in gene expression, further contributing to its anti-cancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under certain conditions but may degrade over extended periods. Long-term effects on cellular function have also been noted, with prolonged exposure leading to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of methyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate vary with different dosages in animal models. Studies have shown that higher doses result in more pronounced anti-tumor effects, including increased apoptosis and reduced tumor growth . At very high doses, toxic or adverse effects may be observed, highlighting the importance of determining an optimal therapeutic dose.

Transport and Distribution

The transport and distribution of methyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation in specific tissues are influenced by these interactions . Understanding these mechanisms is crucial for optimizing its therapeutic potential.

Biological Activity

The compound (E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazolo-pyrimidine framework and subsequent functionalization to introduce the pyrazole and dimethylamino groups. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer).
  • IC50 Values : The compound exhibited significant cytotoxicity with IC50 values of approximately 4.34 µM against SiHa cells and 4.46 µM against PC-3 cells, while showing minimal toxicity to normal HEK cells (IC50 > 50 µM) .

The mechanism underlying the anticancer activity is believed to involve inhibition of tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division. Molecular docking studies indicate that the compound binds effectively to the colchicine-binding site on tubulin, suggesting a potential pathway for its anticancer effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the biological efficacy of this compound. Modifications in the pyrazole and thiazolo-pyrimidine moieties can significantly influence its potency. For example, substitutions on the phenyl ring have been shown to enhance anticancer activity, while maintaining selectivity towards cancer cells over normal cells .

Case Studies

Several studies have investigated related compounds with similar structural features:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and screened for their biological activities, revealing that those with specific substitutions exhibited enhanced anticancer properties .
  • Comparative Analysis : Compounds structurally related to this compound were analyzed for their cytotoxic effects on various cancer cell lines, establishing a benchmark for future modifications .

Properties

IUPAC Name

methyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-13-19(22(30)31-6)20(15-7-9-17(10-8-15)26(3)4)28-21(29)18(32-23(28)25-13)11-16-12-24-27(5)14(16)2/h7-12,20H,1-6H3/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRORIPIGZQYLDK-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3)C)C)SC2=N1)C4=CC=C(C=C4)N(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(N(N=C3)C)C)/SC2=N1)C4=CC=C(C=C4)N(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.